molecular formula C17H21ClN4O3S B14925180 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B14925180
M. Wt: 396.9 g/mol
InChI Key: LEWPQZWZLQPWOQ-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chloro group, a pyrrolidinone moiety, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloro group. The next step involves the formation of the pyrrolidinone moiety, which is then linked to the benzenesulfonamide group through a series of condensation reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, helps in achieving consistent product quality. Purification steps such as recrystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonamide moiety.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
  • N-[3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Uniqueness

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H21ClN4O3S/c1-13(11-21-12-14(18)10-19-21)9-20-26(24,25)16-6-4-15(5-7-16)22-8-2-3-17(22)23/h4-7,10,12-13,20H,2-3,8-9,11H2,1H3

InChI Key

LEWPQZWZLQPWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O)CN3C=C(C=N3)Cl

Origin of Product

United States

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